4-Fluoropentylindole

Description

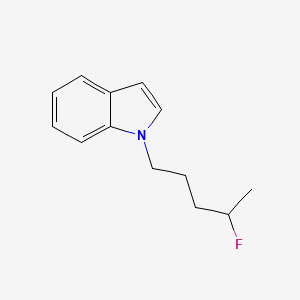

4-Fluoropentylindole (CAS No. 1451385-65-1), with the chemical name 1-(4-fluoropentyl)-1H-indole, is a fluorinated indole derivative. Its molecular formula is C₁₃H₁₆FN, and it has a molecular weight of 205.3 g/mol . The compound is characterized by a pentyl chain substituted with a fluorine atom at the 4-position, attached to the nitrogen of the indole core.

Properties

IUPAC Name |

1-(4-fluoropentyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOSQQBEUFJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=CC2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017333 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451385-65-1 | |

| Record name | 4-Fluoropentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropentylindole typically involves the reaction of indole with 4-fluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropentylindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Pharmacological Research

4-Fluoropentylindole is primarily studied for its interaction with the endocannabinoid system, particularly its agonistic effects on cannabinoid receptors. Research has shown that synthetic cannabinoids can exhibit varying degrees of potency and efficacy at these receptors, which is crucial for understanding their therapeutic potential.

Key Findings:

- Receptor Binding: Studies indicate that this compound binds to the CB1 receptor with significant affinity, similar to other synthetic cannabinoids like 5F-MDMB-PICA. This binding profile suggests its potential use in exploring cannabinoid receptor pharmacodynamics .

- Behavioral Effects: Animal studies have demonstrated that administration of this compound can lead to altered behavior, which is indicative of its psychoactive effects. These findings are essential for assessing the safety and efficacy of synthetic cannabinoids in therapeutic contexts .

Forensic Toxicology

The emergence of synthetic cannabinoids like this compound has raised concerns in forensic toxicology due to their increasing presence in drug-related incidents. Analytical methods are being developed to detect these substances in biological samples.

Analytical Techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has been validated for detecting this compound and its metabolites in biological matrices, providing reliable data for forensic investigations .

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Recent studies have utilized NMR techniques to analyze the presence of synthetic cannabinoids in e-liquids, highlighting the versatility of analytical methods in detecting these compounds .

Case Studies

Several case studies have documented the implications of this compound use in real-world scenarios, particularly within clinical and forensic settings.

Case Study Examples:

- A notable case involved the identification of this compound in a series of drug seizures, demonstrating its prevalence on the illicit market. The analysis revealed a complex profile of synthetic cannabinoids being used concurrently, complicating toxicological assessments .

- Another study focused on the pharmacological profiling of various synthetic cannabinoids, including this compound, assessing their potency and potential therapeutic applications through a series of bioassays .

Table 1: Comparison of Synthetic Cannabinoids

| Compound Name | CB1 Affinity | Psychoactive Effects | Detection Method |

|---|---|---|---|

| This compound | High | Yes | LC-MS/MS |

| 5F-MDMB-PICA | Very High | Yes | LC-MS/MS |

| MMB-FUBINACA | Moderate | Yes | NMR |

Table 2: Analytical Methods for Detection

| Method | Application Area | Advantages |

|---|---|---|

| LC-MS/MS | Forensic Toxicology | High sensitivity and specificity |

| NMR Spectroscopy | E-liquid Analysis | Non-destructive analysis |

| Gas Chromatography | General Substance Analysis | Established methodology |

Mechanism of Action

The mechanism of action of 4-Fluoropentylindole involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The fluorine atom enhances its binding affinity, leading to modulation of receptor activity. This interaction affects various signaling pathways, resulting in physiological and pharmacological effects .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Solubility: DMF, DMSO, and ethanol: 25 mg/mL Ethanol:PBS (pH 7.2, 1:2): 0.3 mg/mL .

- Storage : Stable at -20°C for up to one month .

- Purity : >98% (HPLC/UV confirmed) .

Comparison with Structurally Similar Compounds

To contextualize 4-fluoropentylindole’s properties and applications, we compare it with three fluorinated indole derivatives and related aromatic compounds.

Table 1: Comparative Analysis of Fluorinated Indoles and Analogues

Structural and Functional Differences

4-Fluoroindole (C₈H₆FN) :

- Lacks the pentyl chain of this compound, resulting in lower molecular weight (135.1 g/mol) and reduced lipophilicity.

- Used as a building block in heterocyclic chemistry but lacks the extended alkyl chain necessary for receptor-binding studies .

4-Fluoro-2,3-Dihydro-1H-Indole (C₈H₈FN) :

- Features a saturated indole ring , enhancing rigidity and altering electronic properties compared to this compound’s planar aromatic system.

- Commonly employed in synthesizing bioactive molecules, such as serotonin receptor modulators .

4-Fluorobenzoylacetonitrile (C₉H₅FNO): A non-indole fluorinated aromatic compound with a ketone and nitrile group. Used in organic electronics and as a ligand in metal-organic frameworks (MOFs) .

Pharmacological and Research Relevance

- In contrast, 4-fluoro-2,3-dihydro-1H-indole derivatives are documented in patent literature for antidepressant and antipsychotic applications due to their affinity for monoamine transporters .

Research Implications and Limitations

- Data Gaps : Solubility and stability data for analogues like 4-fluoroindole are sparse, limiting direct comparisons.

- Safety : this compound’s similarity to psychoactive alkylindoles warrants stringent handling protocols to avoid misuse .

Biological Activity

4-Fluoropentylindole is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This article reviews the available literature on the compound's pharmacological properties, structure-activity relationships (SAR), and associated health risks.

Chemical Structure and Properties

This compound belongs to a class of compounds known as indole derivatives, which are characterized by their ability to interact with the endocannabinoid system. The chemical formula for this compound is , and it features a fluorine atom at the 4-position of the pentyl chain attached to the indole nucleus. This structural modification is crucial for its potency and efficacy at cannabinoid receptors.

Cannabinoid Receptor Interaction

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound acts as a potent agonist at these receptors, influencing various physiological processes such as neurotransmitter release, pain modulation, and appetite regulation.

- Binding Affinity : Studies have shown that modifications in the structure of indoles can significantly affect their binding affinity. For instance, structural changes in related compounds like 5F-pentylindoles have demonstrated varying degrees of efficacy in engaging G-proteins and recruiting β-arrestin, which are essential for downstream signaling pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that subtle changes in the molecular structure of this compound can lead to significant differences in biological activity. The presence of a fluorine atom enhances lipophilicity, potentially increasing receptor binding efficiency. Comparative studies have indicated that even minor alterations in the side chains or functional groups can dramatically impact potency and efficacy .

Toxicological Reports

The use of synthetic cannabinoids, including this compound, has been associated with various adverse health effects. Reports from Hungary indicated that this compound was implicated in multiple cases of severe intoxication and fatalities, often involving symptoms such as respiratory distress, seizures, and cardiac issues .

- Clinical Findings : In a review of toxicological data, it was noted that 21 deaths were linked to this compound exposure, with other synthetic cannabinoids often detected concurrently. This underscores the potential dangers associated with its use, particularly in uncontrolled environments .

Pharmacological Efficacy

Recent research has highlighted the pharmacological profile of this compound compared to other synthetic cannabinoids. In vitro studies have demonstrated that it exhibits high efficacy at CB1 receptors, similar to well-known agonists like THC. However, its potency may vary based on the specific receptor subtype engaged .

Comparative Analysis Table

| Compound | CB1 Affinity | Efficacy | Health Risks |

|---|---|---|---|

| This compound | High | High | Severe intoxication |

| 5F-MDMB-PICA | Higher | Very High | Multiple fatalities |

| JWH-018 | Moderate | Moderate | Minor to moderate risks |

Q & A

Q. What are the standard protocols for synthesizing 4-Fluoropentylindole, and how can researchers validate its purity?

To synthesize this compound, follow established indole fluorination methods using precursors like pentylindole derivatives with fluorinating agents (e.g., Selectfluor). Purification typically involves column chromatography or recrystallization. Validate purity via:

- Nuclear Magnetic Resonance (NMR) : Compare spectral data (¹H/¹³C) with literature values.

- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity.

- Melting Point Analysis : Cross-check with reported values if available .

For novel compounds, use SciFinder or Reaxys to confirm novelty and cite existing data .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Adopt a factorial experimental design:

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Combine:

- FT-IR : Confirm functional groups (e.g., C-F stretch at ~1100 cm⁻¹).

- NMR : Assign fluorine (¹⁹F NMR) and proton environments.

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

For advanced analysis, employ X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodology:

- Systematic Meta-Analysis : Compile data from primary literature, noting variables (e.g., assay type, cell lines).

- Dose-Response Curves : Replicate studies under standardized conditions.

- Statistical Reconciliation : Apply t-tests or regression models to identify outliers or confounding factors .

Document discrepancies in the "Unresolved Questions" section of publications .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

Use:

Q. How should researchers optimize reaction yields for novel this compound derivatives while minimizing byproducts?

Adopt a Design of Experiments (DoE) approach:

Q. What methodologies are critical for analyzing this compound’s metabolic pathways in vitro?

Q. How can researchers address challenges in reproducing synthetic protocols for this compound from literature?

- Detailed Reagent Logs : Document supplier, purity, and batch numbers.

- Step-by-Step Video Protocols : Capture critical steps (e.g., anhydrous conditions).

- Collaborative Validation : Share raw data via platforms like Chemotion ELN for peer verification .

Data Management & Reporting

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

Q. How should researchers structure a publication’s "Methods" section to enhance reproducibility for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.